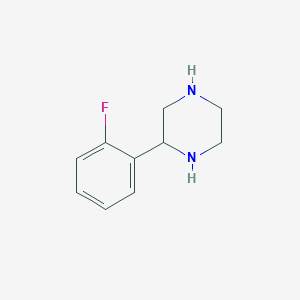

2-(2-Fluorophenyl)piperazine

Descripción

Contextualization within the Piperazine (B1678402) Chemical Class

Piperazine is a six-membered heterocyclic organic compound containing two nitrogen atoms at opposite positions in the ring. wikipedia.orgneu.edu.tr This structural arrangement grants piperazine and its derivatives a unique set of physicochemical properties that are highly attractive in medicinal chemistry. bohrium.comnih.gov The two nitrogen atoms provide sites for hydrogen bonding, which can enhance water solubility and improve pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The piperazine ring is considered a "privileged scaffold" because its structure is frequently found in molecules with diverse biological activities. researchgate.net

2-(2-Fluorophenyl)piperazine is a specific example of a phenylpiperazine, a subclass where a phenyl group is attached to one of the piperazine nitrogens. wikipedia.org The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry. ontosight.ai Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability and ability to cross biological membranes, without adding significant bulk. ontosight.ai This strategic fluorination makes this compound a valuable starting material for developing new chemical entities. ontosight.ainih.gov

Overview of Scientific Interest and Research Trajectories

Scientific interest in this compound stems primarily from its utility as a synthetic intermediate in drug discovery. Research has demonstrated that incorporating this moiety into larger molecules can lead to compounds with significant biological effects.

One major research trajectory involves the development of agents targeting the central nervous system. For instance, scientists have synthesized series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione that include the this compound group. tandfonline.com These compounds have been investigated for their affinity for serotonin (B10506) receptors (5-HT1A and 5-HT7), which are implicated in depression and anxiety. tandfonline.com In one study, a derivative, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showed potential antidepressant-like effects in preclinical models. tandfonline.com

Another significant area of investigation is in the field of neurodegenerative diseases. Researchers have designed and synthesized pyridazinone-based compounds containing the this compound moiety as potential inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is an enzyme whose dysregulation is linked to conditions like Alzheimer's disease. researchgate.net Several of these synthesized derivatives have shown high potency and selectivity for inhibiting MAO-B. nih.govnih.govresearchgate.net

Furthermore, the this compound scaffold has been incorporated into molecules designed to inhibit human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk These transporters are crucial for nucleoside salvage pathways and are targets in chemotherapy. A study of analogues of a compound known as FPMINT revealed that the presence and position of the halogen on the phenylpiperazine ring were critical for the inhibitory activity against ENT1 and ENT2. frontiersin.org

The synthesis of these complex molecules often begins with this compound, which is reacted with other chemical intermediates to build the final, larger structure. nih.govresearchgate.net The consistent use of this compound across these varied research programs underscores its importance as a foundational element in the exploration of new therapeutic agents.

Research Findings on this compound Derivatives

The following tables summarize key findings from academic research involving derivatives of this compound.

Table 1: Synthesis of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives

This table presents the yield and melting point for a series of compounds synthesized using this compound. The data is derived from a study investigating potential antidepressant agents. tandfonline.com

| Compound | Yield (%) | Melting Point (°C) |

| 8-(3-(4-(2-Fluorophenyl)piperazin-1-yl)propyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 62 | 209–210 |

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 69 | 144–145 |

| 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 52 | 168–170 |

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 84 | 153–155 |

| 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 92 | 143–145 |

Table 2: MAO-B Inhibitory Activity of Pyridazinone Derivatives

This table shows the in vitro inhibitory concentrations (IC₅₀) of various pyridazinone compounds containing the (2-fluorophenyl)piperazine moiety against MAO-B. Lower IC₅₀ values indicate higher potency. nih.govnih.govresearchgate.net

| Compound | Substituent on Phenyl Ring | MAO-B IC₅₀ (µM) |

| T1 | H | >10 |

| T3 | 4-Cl | 0.039 |

| T5 | 4-F | 0.281 |

| T6 | 3-Br | 0.013 |

| T7 | 4-Br | 0.239 |

| T9 | 4-OCH₃ | 0.125 |

| T11 | 4-CH₃ | 0.352 |

| T12 | 4-N(CH₃)₂ | 0.089 |

Table 3: Inhibitory Activity of FPMINT Analogues against Equilibrative Nucleoside Transporters (ENTs)

This table displays the inhibitory concentrations (IC₅₀) of FPMINT analogues, which are based on a this compound structure, against human ENT1 and ENT2. frontiersin.org

| Compound | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |

| 2b | 12.68 | 2.95 |

| 3b | 1.65 | >100 |

| 3c | 2.38 | 0.57 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLSZQAVDKFFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549452 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-18-5 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 2-(2-Fluorophenyl)piperazine Core

The construction of the this compound nucleus can be achieved through several synthetic routes. These methods often involve the coupling of a fluorophenyl precursor with a piperazine (B1678402) or a piperazine equivalent.

Routes Involving Dichloropyridazine Precursors

A common and effective method for synthesizing derivatives containing the this compound moiety involves the use of dichloropyridazine precursors. nih.govmdpi.com This approach leverages the reactivity of the chloro-substituents on the pyridazine (B1198779) ring for nucleophilic substitution with 1-(2-fluorophenyl)piperazine (B89578).

The general synthetic scheme commences with the reaction of commercially available 3,6-dichloropyridazine (B152260) with 1-(2-fluorophenyl)piperazine. nih.gov This reaction is typically carried out in a suitable solvent such as ethanol (B145695) under reflux conditions to yield 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (B3044585). nih.govmdpi.com The reaction mixture is often heated for several hours to ensure complete reaction. nih.gov Following the reaction, the product can be isolated by pouring the mixture into ice water, which causes the product to precipitate. nih.gov Purification is then achieved through crystallization from a solvent like ethanol. nih.gov

Alternative Synthetic Strategies for Phenylpiperazine Formation

Beyond the dichloropyridazine route, other strategies exist for the formation of the broader class of phenylpiperazine derivatives, which are applicable to the synthesis of the this compound core. One notable method involves the nucleophilic substitution reaction of N-Boc-piperazine with an activated aryl halide, such as ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com This is followed by further transformations to introduce the desired functional groups. mdpi.com

Another versatile approach is the N-alkylation of piperazine or its derivatives. mdpi.com This can be accomplished through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com For instance, N-alkylation using alkyl chlorides or bromides has been successfully employed for the synthesis of various N-alkyl piperazine derivatives. mdpi.com

Derivatization Strategies and Functional Group Modifications of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds with potentially enhanced biological activities. These derivatization strategies often target the secondary amine of the piperazine ring or other reactive sites introduced during the initial synthesis.

Synthesis of Pyridazinone-Containing Derivatives

A significant class of derivatives is formed by converting the chloropyridazine intermediate into a pyridazinone ring system. nih.govmdpi.com This transformation is typically achieved by hydrolyzing the 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine intermediate. The hydrolysis is commonly carried out by refluxing the compound in glacial acetic acid. nih.govmdpi.com After the reaction, the acetic acid is removed under reduced pressure, and the resulting residue is worked up to isolate the 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone. nih.gov

This pyridazinone derivative serves as a versatile intermediate for further functionalization. For example, the nitrogen at the 2-position of the pyridazinone ring can be alkylated. A common method involves reacting the pyridazinone with an alkyl halide, such as ethyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. nih.govmdpi.com This reaction yields the corresponding ethyl acetate (B1210297) derivative. nih.govmdpi.com

Preparation of Hydrazone Analogs

The pyridazinone-2-yl-acetate derivatives can be readily converted into hydrazone analogs, which are a class of compounds known for their biological activities. nih.govresearchgate.netnih.gov The synthesis of these hydrazones begins with the conversion of the ethyl acetate derivative to the corresponding acetohydrazide. nih.govnih.gov This is accomplished by reacting the ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate with hydrazine (B178648) hydrate. nih.gov The reaction is typically stirred at room temperature for a few hours, leading to the precipitation of the acetohydrazide, which can then be collected by filtration. nih.gov

The final step in preparing the hydrazone analogs involves the condensation of the 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide with various substituted or non-substituted benzaldehydes. nih.govresearchgate.net This reaction is usually carried out in ethanol under reflux conditions. nih.gov Upon cooling and pouring into ice water, the desired hydrazone derivatives precipitate and can be purified by crystallization. nih.gov A variety of benzaldehyde (B42025) derivatives can be used to generate a library of hydrazone analogs with different substitution patterns on the benzal ring. nih.govresearchgate.net

Below is a table summarizing the synthesis of some benzalhydrazone derivatives:

| Compound ID | Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) | Molecular Formula |

| T1 | H | - | - | C₂₃H₂₃FN₆O₂ |

| T3 | 4-Cl | 91.21 | 192-194 | C₂₃H₂₂ClFN₆O₂ |

| T4 | 2-Cl | 73.19 | 203-205 | C₂₃H₂₂ClFN₆O₂ |

| T5 | 4-F | - | - | C₂₃H₂₂F₂N₆O₂ |

| T6 | 3-Br | - | - | C₂₃H₂₂BrFN₆O₂ |

| T7 | 4-Br | 85.69 | 209-211 | C₂₃H₂₂BrFN₆O₂ |

| T9 | 4-OCH₃ | - | - | C₂₄H₂₅FN₆O₃ |

| T11 | 4-CH₃ | - | - | C₂₄H₂₅FN₆O₂ |

| T12 | 4-N(CH₃)₂ | - | - | C₂₅H₂₈FN₇O₂ |

| Data sourced from Çeçen et al., 2020. nih.govresearchgate.net |

Formation of Trimethoxybenzamide Derivatives

Another important derivatization strategy for this compound involves the formation of trimethoxybenzamide derivatives. The synthesis of these compounds has been explored in the context of developing new therapeutic agents. While specific details for the direct synthesis from this compound are not extensively described in the provided context, the general approach for creating similar benzamide (B126) derivatives involves the acylation of the piperazine nitrogen. nih.gov This typically entails reacting the piperazine with a suitably activated benzoic acid derivative, such as an acid chloride or an ester, often in the presence of a coupling agent.

For instance, the synthesis of related metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been reported, indicating the feasibility of incorporating the trimethoxybenzoyl moiety onto a piperazine scaffold. nih.gov

Generation of Sulfamethoxazole-Based Derivatives

A novel series of derivatives incorporating both sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine has been designed and synthesized. nih.gov The synthetic approach involved a multi-step process, beginning with the protection of the amino group of sulfamethoxazole, followed by coupling with a linker, and finally, the introduction of the 1-(2-fluorophenyl)piperazine moiety. The aim of creating these hybrid molecules was to explore their potential as BCL2 inhibitors for antiproliferative applications. nih.govresearchgate.net

The synthesis of these derivatives was characterized by standard spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry, which confirmed the successful formation of the target compounds. nih.gov

Detailed research findings from this study indicated that the synthesized compounds exhibited a range of cytotoxic activity against MDA-MB-231 breast cancer cell lines. nih.gov Notably, some of the derivatives demonstrated promising antitumor activity. nih.gov Further investigations through qRT-PCR analysis revealed that the more active compounds could down-regulate BCL2 expression and up-regulate Casp3 expression in the tested cancer cells. nih.gov

Table 1: Synthesis of Sulfamethoxazole-Based Derivatives

| Compound ID | Starting Materials | Key Reagents/Conditions | Observed Activity | Reference |

|---|---|---|---|---|

| Series of sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | Sulfamethoxazole, 1-(2-fluorophenyl)piperazine, various linkers | Multi-step synthesis, including protection, coupling, and deprotection steps | Moderate to high cytotoxic activity in MTT assay against MDA-MB-231 cells | nih.gov |

| 3e | Not specified in abstract | Not specified in abstract | IC50 of 16.98 µM, potential antioxidant and apoptosis induction properties | nih.gov |

Synthesis of Imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives

The chemical scaffold of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been utilized for the synthesis of a series of derivatives featuring a 2-fluorophenylpiperazinylalkyl side chain. nih.govtandfonline.comtandfonline.com The synthetic strategy generally involves the N-alkylation of the imidazo[2,1-f]purine-2,4(3H,8H)-dione core with a suitable dihaloalkane, followed by the substitution of the terminal halogen with 1-(2-fluorophenyl)piperazine. tandfonline.com

These synthetic efforts have led to the creation of a library of compounds with varying lengths of the alkyl linker between the purine-dione system and the piperazine moiety. nih.govtandfonline.com The synthesized compounds were purified and their structures were elucidated using spectroscopic methods. tandfonline.com For instance, the synthesis of 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione resulted in a cream solid with a yield of 84%. tandfonline.com

Table 2: Synthesis of Imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives

| Compound ID | Starting Materials | Alkyl Linker Length | Yield (%) | Reference |

|---|---|---|---|---|

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (5) | 1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,4-dibromobutane, 1-(2-fluorophenyl)piperazine | 4 carbons | 69 | tandfonline.com |

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (8) | 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,4-dibromobutane, 1-(2-fluorophenyl)piperazine | 4 carbons | 84 | tandfonline.com |

Preparation of 4-(N-Acetylamino)phenol-Derived Piperazine Compounds

A series of 4-(N-acetylamino)phenol derived piperazine compounds have been synthesized, including a derivative incorporating this compound. doi.orgnih.gov The synthetic methodology for these compounds involved an initial reaction of 4-(N-acetylamino)phenol with methylchloroacetate (B8663774) in the presence of anhydrous potassium carbonate as a catalyst and ethyl methyl ketone as the solvent to yield a key intermediate. doi.org

The subsequent and final step in the synthesis of the target compound, N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)phenyl)acetamide, was achieved through the thermal fusion of the intermediate with N-(2-fluorophenyl)piperazine. doi.orgresearchgate.net This reaction was carried out at a high temperature (140–150 °C) for several hours with continuous stirring. researchgate.net The product was then isolated by the addition of crushed ice and purified by crystallization from acetone, affording a yield of 66.86%. doi.orgresearchgate.net This synthetic approach is highlighted as a green chemistry method as it avoids the use of organic solvents in the final fusion step. doi.org

Table 3: Synthesis of N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)phenyl)acetamide

| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |

|---|

Incorporation into Complex Molecular Scaffolds (e.g., Indole (B1671886), Benzothiazine, Quinoxaline)

The this compound moiety has been incorporated into a variety of more complex molecular scaffolds, enhancing the structural diversity and potential biological activity of the resulting molecules.

Benzothiazine: Derivatives of 1,2-benzothiazine have been synthesized to include a phenylpiperazine moiety. mdpi.com For example, new analogues of meloxicam, a non-steroidal anti-inflammatory drug with a 1,2-benzothiazine core, have been prepared. mdpi.com The synthesis of these compounds involves linking the 1,2-benzothiazine scaffold to the piperazine ring, which in some cases is a fluorophenylpiperazine, through a linker. mdpi.com One such derivative, 2-{2-[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-3-(4-methyl-benzoyl)-2H-1,2-benzothiazine 1,1-dioxide, was synthesized and characterized. mdpi.com

Quinoxaline (B1680401): While the piperazine scaffold is generally a valuable component in the design of bioactive molecules, specific examples of the direct synthesis and incorporation of this compound into a quinoxaline scaffold were not detailed in the provided search results.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Scaffold |

|---|---|---|

| This compound | C10H13FN2 | Piperazine |

| Sulfamethoxazole | C10H11N3O3S | Sulfonamide |

| 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione | C7H6N4O2 | Imidazo[2,1-f]purine-2,4(3H,8H)-dione |

| 4-(N-Acetylamino)phenol | C8H9NO2 | Phenol |

| N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)phenyl)acetamide | C20H22FN3O3 | Piperazine, Phenol |

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C23H28FN7O2 | Piperazine, Imidazo[2,1-f]purine-2,4(3H,8H)-dione |

| 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C24H30FN7O2 | Piperazine, Imidazo[2,1-f]purine-2,4(3H,8H)-dione |

| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C25H32FN7O2 | Piperazine, Imidazo[2,1-f]purine-2,4(3H,8H)-dione |

| Indole | C8H7N | Indole |

| Benzothiazine | C8H7NS | Benzothiazine |

| Quinoxaline | C8H6N2 | Quinoxaline |

| Meloxicam | C14H13N3O4S2 | Benzothiazine |

| 2-{2-[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-3-(4-methyl-benzoyl)-2H-1,2-benzothiazine 1,1-dioxide | C29H26FN3O5S | Benzothiazine, Piperazine |

| Methylchloroacetate | C3H5ClO2 | Acyl halide |

| Anhydrous potassium carbonate | K2CO3 | Inorganic salt |

| Ethyl methyl ketone | C4H8O | Ketone |

| N-(2-Fluorophenyl)piperazine | C10H13FN2 | Piperazine |

| Acetone | C3H6O | Ketone |

| 1,4-dibromobutane | C4H8Br2 | Haloalkane |

Biological Target Engagement and Receptor Pharmacology

Serotonin (B10506) Receptor (5-HT) Interactions

The arylpiperazine group, particularly the fluorinated variant, is a cornerstone for ligands targeting multiple serotonin receptor subtypes.

5-HT1A Receptor Affinity and Efficacy Studies

The 2-fluorophenylpiperazine structure is a key component in many compounds demonstrating high affinity for the 5-HT1A receptor. Studies on a series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified potent 5-HT1A receptor ligands. tandfonline.com For instance, the compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (compound 9 in the study) was identified as a promising agent. tandfonline.com

| Compound | Affinity (Ki, nM) | Efficacy | Reference |

|---|---|---|---|

| Compound 21 (Indanone-pyridinylpiperazine series) | 0.74 | Full Agonist | nih.gov |

| SLV313 | pEC50 = 9.0 | Full Agonist | nih.gov |

| Compound 6a (N-phenylpiperazine analog) | 199 | Not specified | nih.gov |

| SYA16263 | 1.1 | Not specified | nih.gov |

5-HT1D Receptor Modulatory Investigations

Developing ligands that are selective for the 5-HT1D receptor is a significant challenge due to its high structural similarity with the 5-HT1B receptor. acs.org Despite this, the fluorophenylpiperazine moiety has been utilized in the quest for selective 5-HT1D agonists. Research into a series of 3-(propylpiperazinyl)indoles led to the identification of compounds with high efficacy and selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. acs.org

The optimal compound from this series, 1-(3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine (compound 7f), demonstrated subnanomolar affinity for the h5-HT1D receptor with up to 200-fold selectivity over the h5-HT1B receptor. acs.org This highlights the potential of the (2-fluorophenyl)ethyl)piperazine fragment in achieving receptor subtype selectivity. acs.org

| Compound | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| Compound 7f (propylpiperazinyl)indole series | h5-HT1D | Subnanomolar agonist with up to 200-fold selectivity over h5-HT1B. | acs.org |

Exploration of 5-HT2A and 5-HT2C Receptor Interactions

The lead compound SYA16263, which contains a pyridinyl-piperazine moiety, displayed moderate affinity for the 5-HT2A receptor (Ki = 50 nM). nih.gov Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotic drugs. plos.orgnih.gov The affinity for 5-HT2A and 5-HT2C receptors is often evaluated alongside D2 and 5-HT1A affinities to build a comprehensive pharmacological profile for potential antipsychotics. researchgate.net

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-(2-(4-(2-methoxyphenyl)piperazin-1- yl)ethyl)picolinamide (3b) | 0.0224 | Not specified | unisi.it |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) | Not specified | 0.8 | unisi.it |

| SYA16263 | 50 | Not specified | nih.gov |

Characterization of 5-HT7 Receptor Ligand Properties

The 5-HT7 receptor has emerged as a significant target for the treatment of depression and cognitive disorders. The 2-fluorophenylpiperazine scaffold is integral to the design of potent 5-HT7 receptor ligands, often in dual-target approaches with the 5-HT1A receptor. tandfonline.comnih.gov A series of 2-fluorophenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and found to be potent ligands for both 5-HT1A and 5-HT7 receptors. tandfonline.com

In a separate study focused on developing dual 5-HT1A/5-HT7 ligands, compound 21 (5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) was identified, which displayed high affinity for both the 5-HT1A receptor (Ki = 0.74 nM) and the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This compound was found to be an antagonist at the 5-HT7 receptor. nih.gov The lead compound SYA16263 showed moderate affinity at the 5-HT7 receptor with a Ki of 90 nM. nih.gov

| Compound | Affinity (Ki, nM) | Efficacy | Reference |

|---|---|---|---|

| Compound 21 (Indanone-pyridinylpiperazine series) | 8.4 | Antagonist | nih.gov |

| SYA16263 | 90 | Not specified | nih.gov |

Dopamine (B1211576) Receptor (DA) Selectivity and Binding

The N-phenylpiperazine core is a well-established pharmacophore for dopamine receptor ligands, and the introduction of a fluorine substituent can significantly influence binding affinity and selectivity.

D3 vs. D2 Dopamine Receptor Subtype Selective Ligand Evaluation

Achieving selectivity for the D3 dopamine receptor over the highly homologous D2 receptor is a major goal in developing treatments for conditions like Parkinson's disease and addiction. nih.gov N-phenylpiperazine analogs have proven to be a fruitful area of research for obtaining D3-selective ligands. nih.govresearchgate.net

A study evaluating a series of fluoride-substituted N-phenylpiperazine analogs identified a compound, referred to as 6a, that binds to the human D3 receptor with high, nanomolar affinity and demonstrates substantial selectivity over the D2 receptor. nih.govresearchgate.net This compound exhibited approximately 500-fold D3 vs. D2 binding selectivity. nih.govresearchgate.net Specifically, compound 6a had a Ki value of 1.4 nM at the D3 receptor. nih.gov Another compound, SLV313, which contains a 4-fluoro-phenyl group, acts as a full antagonist at both D2 (pA2=9.3) and D3 (pA2=8.9) receptors. nih.gov The lead compound SYA16263 showed moderate affinity for D2 (Ki = 124 nM) and D3 (Ki = 86 nM) receptors. nih.gov

| Compound | D3 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|---|

| Compound 6a (N-phenylpiperazine analog) | 1.4 | ~700 (inferred) | ~500-fold | nih.govnih.govresearchgate.net |

| SLV313 | pA2 = 8.9 | pA2 = 9.3 | Full Antagonist at both | nih.gov |

| SYA16263 | 86 | 124 | ~1.4-fold | nih.gov |

Analysis of Nanomolar Affinity at Human D3 Receptors

Research has demonstrated that certain derivatives of 2-(2-fluorophenyl)piperazine exhibit a notable affinity for human dopamine D3 receptors, often in the nanomolar range. For instance, a study evaluating substituted N-phenylpiperazine analogs identified a compound, referred to as 6a, which incorporates the this compound moiety. This compound was found to bind to the human D3 receptor with a high affinity, showing a Kᵢ value of 1.4 ± 0.21 nM. nih.gov This indicates a strong binding potential to the D3 receptor.

Furthermore, this particular compound displayed significant selectivity for the D3 receptor over the D2 receptor, with a selectivity ratio of over 400-fold. nih.gov The ability of such N-phenylpiperazine-containing molecules to selectively bind to the D3 receptor is thought to be related to their capacity to interact with both the primary (orthosteric) binding site and a secondary binding site unique to the D3 receptor subtype. nih.gov

Another study involving a library of amides synthesized through a solid-phase parallel method also highlighted compounds with the this compound structure that demonstrated low nanomolar affinity for D3 receptors. tandfonline.com Specifically, compounds designated as 9e and 9n showed binding affinities (Kᵢ) at D3 receptors of 0.10 nM and 0.35 nM, respectively. tandfonline.com These findings underscore the potential of the this compound scaffold in developing potent and selective D3 receptor ligands.

The affinity of these compounds for the D3 receptor was determined using competitive radioligand binding assays, a standard method for assessing the interaction of a compound with a specific receptor. nih.govtandfonline.com For example, in one study, the affinity was measured by the displacement of [³H]spiperone from CHO cells transfected with the human D3 receptor. tandfonline.com

Table 1: Binding Affinities of this compound Derivatives at Human D3 Receptors

| Compound | Kᵢ (nM) at D3 Receptor | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|

| Compound 6a | 1.4 ± 0.21 | >400-fold | nih.gov |

| Compound 9e | 0.10 | Not Specified | tandfonline.com |

| Compound 9n | 0.35 | Not Specified | tandfonline.com |

Sigma Receptor (σR) Modulatory Actions

The interaction of this compound derivatives with sigma receptors (σR) has also been a focus of pharmacological investigation.

Studies have explored the affinity of piperazine-based compounds for the sigma-1 (σ1) receptor. In a screening of a collection of piperidine (B6355638) and piperazine-based compounds, several derivatives demonstrated nanomolar affinity for the σ1 receptor. rsc.org While not all tested compounds contained the 2-fluorophenyl substitution, the research highlights the general potential of the piperazine (B1678402) scaffold to bind to this receptor. rsc.org For example, one compound from this collection, a piperazine derivative, showed a Kᵢ value of 3.2 nM at the S1R. rsc.org

Recent research has investigated the potential for certain compounds to act as dual ligands for both the sigma-1 receptor (σ1R) and the histamine (B1213489) H3 receptor (H3R). acs.orgnih.gov This dual-targeting approach is of interest for developing novel therapeutics. acs.org

A study that examined a series of previously reported H3R ligands for their affinity at sigma receptors found that some piperazine derivatives possessed affinity for both targets. acs.org Interestingly, this study also highlighted a key structural element for dual H3/σ1 receptor activity. When comparing a piperazine derivative (compound 4) with a piperidine derivative (compound 5), the piperidine-containing compound showed significantly higher affinity for the σ1 receptor (Kᵢ = 3.64 nM) compared to the piperazine analog (Kᵢ = 1531 nM), while both maintained high affinity for the H3 receptor. acs.orgresearchgate.net This suggests that while the piperazine moiety can be a component of dual-acting ligands, the specific nature of the heterocyclic ring is crucial for high σ1R affinity. acs.orgresearchgate.net

Another investigation into piperidine-based compounds also supported the idea that the basic moiety is influential in determining affinity at both H3R and σRs. nih.gov The search for compounds with a balanced affinity for both receptors is ongoing, with the goal of achieving synergistic therapeutic effects. nih.gov

Other Neurotransmitter System Interactions

Beyond direct receptor binding, this compound and its analogs can influence neurotransmitter systems through other mechanisms.

Piperazine compounds, in general, can modulate neurotransmitter metabolism. nih.gov One of the primary ways they can exert this effect is by inhibiting the enzymes responsible for breaking down neurotransmitters, such as monoamine oxidase (MAO). tandfonline.com By inhibiting MAO, the levels of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine in the synaptic cleft can be increased.

For instance, studies on para-fluorophenylpiperazine (pFPP), a related compound, have shown that it can reduce the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5HIAA) in the brain, which is an indirect indication of altered serotonin metabolism, potentially through 5-HT1A receptor agonism. nih.gov Furthermore, various piperazine analogues have been shown to have significant inhibitory effects on cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. researchgate.net

The influence of this compound derivatives on the norepinephrine (NE) system has been explored, particularly in the context of reuptake inhibition. The norepinephrine transporter (NET) is a key protein that regulates the concentration of NE in the synapse.

A study focused on the design and synthesis of arylamidine derivatives as dual serotonin and norepinephrine reuptake inhibitors included compounds with the (2-fluorophenyl)(piperazin-1-yl)methylene moiety. mdpi.com One of the synthesized compounds, II-5, was identified as a potent dual reuptake inhibitor with an IC₅₀ value of 10 nM for NE reuptake. mdpi.com This indicates a strong inhibitory effect on the norepinephrine transporter.

The general class of piperazine derivatives has been investigated for their ability to inhibit the reuptake of both serotonin and norepinephrine. wikipedia.org While the specific contribution of the 2-fluoro substitution on the phenyl ring to norepinephrine reuptake inhibition requires further detailed investigation, the piperazine scaffold is a common feature in many norepinephrine reuptake inhibitors. google.com

Enzymatic Inhibition Studies

Monoamine Oxidase (MAO) Inhibition Kinetics

Derivatives of 2-(2-Fluorophenyl)piperazine have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, are important targets for drugs aimed at treating neurodegenerative and psychiatric disorders. researchgate.net

A study involving a series of twelve pyridazinone derivatives incorporating the (2-fluorophenyl)piperazine moiety revealed potent and selective inhibition of MAO-B. nih.govnih.govresearchgate.net Among the synthesized compounds, derivative T6 was identified as the most potent MAO-B inhibitor, with an IC₅₀ value of 0.013 µM. nih.govnih.govresearchgate.net This was followed by compound T3 , which had an IC₅₀ value of 0.039 µM for MAO-B. nih.govnih.govresearchgate.net The inhibitory potency was influenced by the substitution pattern on the phenyl ring, with a meta bromo substitution (T6 ) being more effective than a para bromo substitution (T7 ). nih.govnih.gov For para-substituted derivatives, the order of MAO-B inhibitory potency was determined to be: -Cl (T3 ) > -N(CH₃)₂ (T12 ) > -OCH₃ (T9 ) > -Br (T7 ) > -F (T5 ) > -CH₃ (T11 ) > -H (T1 ). nih.govnih.gov

While showing a preference for MAO-B, some of these compounds also demonstrated inhibitory activity against MAO-A. For instance, T6 and T3 inhibited MAO-A with IC₅₀ values of 1.57 µM and 4.19 µM, respectively. nih.govresearchgate.net This resulted in high selectivity indices (SI) for MAO-B over MAO-A, with T6 having an SI of 120.8 and T3 an SI of 107.4. nih.govnih.govresearchgate.net In another study on pyridazinobenzylpiperidine derivatives, compound S5 (with a 3-Cl substitution) was the most potent MAO-B inhibitor with an IC₅₀ of 0.203 μM, while showing weaker MAO-A inhibition (IC₅₀ = 3.857 μM). mdpi.com

Table 1: MAO-A and MAO-B Inhibitory Potency of this compound Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Source |

|---|---|---|---|---|

| T6 | 1.57 | 0.013 | 120.8 | nih.govnih.govresearchgate.net |

| T3 | 4.19 | 0.039 | 107.4 | nih.govnih.govresearchgate.net |

| T4 | - | 0.099 | - | nih.gov |

| T2 | - | 0.10 | - | nih.gov |

| T12 | - | 0.15 | - | nih.gov |

| T9 | - | 0.20 | - | nih.gov |

| S5 | 3.857 | 0.203 | 19.04 | mdpi.com |

| S15 | 3.691 | - | - | mdpi.com |

Kinetic studies were performed to understand the nature of MAO-B inhibition by the most potent pyridazinone derivatives. The results indicated that the inhibition was both reversible and competitive. nih.govresearchgate.net Dialysis experiments confirmed the reversibility of MAO-B inhibition by compounds T3 and T6 . researchgate.net Further analysis using Lineweaver-Burk plots showed that both T3 and T6 act as competitive inhibitors of MAO-B. nih.govresearchgate.net The inhibition constants (Kᵢ) were determined to be 0.014 µM for T3 and 0.0071 µM for T6 . nih.govresearchgate.net These findings suggest that these derivatives bind to the active site of the MAO-B enzyme, competing with the natural substrate. nih.govresearchgate.net

Table 2: Inhibition Mechanism of this compound Derivatives on MAO-B

| Compound | Inhibition Type | Kᵢ (µM) | Source |

|---|---|---|---|

| T3 | Competitive, Reversible | 0.014 ± 0.0014 | nih.govnih.govresearchgate.net |

| T6 | Competitive, Reversible | 0.0071 ± 0.0033 | nih.govnih.govresearchgate.net |

Acetylcholinesterase (AChE) Enzyme Modulation

The acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. samipubco.com A series of novel hybrids combining pharmacophoric fragments of rivastigmine (B141) and ensaculin, which included the this compound moiety, were synthesized and evaluated for their AChE inhibitory activity. doi.org All the synthesized compounds in this series demonstrated excellent AChE inhibition. doi.org Specifically, compound 2c was synthesized by reacting N-(2-Fluorophenyl)piperazine with another compound and showed potent activity. doi.org Another study on thiazole-piperazine derivatives found that some compounds were highly active against AChE, with compound 5o showing an IC₅₀ value of 0.011 µM, which is more potent than the standard drug donepezil (B133215) (IC₅₀ = 0.054 µM). tandfonline.com

Anti-efflux Pump Activity

Bacterial efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance. nih.govmdpi.com Inhibiting these pumps can restore the effectiveness of existing antibiotics.

The Msr(A) efflux pump, a member of the ATP-binding-cassette (ABC) transporter superfamily, confers resistance to macrolide antibiotics in staphylococci. mdpi.com Phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives have been identified as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.comresearchgate.net In a study evaluating these derivatives, compound 7 , which contains a 2-fluorophenylpiperazine moiety, was found to reduce the efflux activity of Msr(A) by more than two-fold in the S. epidermidis K/14/1345 strain at a concentration of 62.5 µM. mdpi.com Another derivative, compound 9 (a 2,4-dichlorobenzyl-hydantoin derivative), was the most potent inhibitor identified, showing activity at a concentration as low as 15.63 µM. mdpi.comresearchgate.net These compounds did not affect ethidium (B1194527) bromide accumulation in an Msr(A)-deficient S. epidermidis strain, indicating their specific action on the Msr(A) pump. mdpi.com

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by slowing down carbohydrate digestion and glucose absorption. researchgate.netdergipark.org.trcumhuriyet.edu.tr

Derivatives of this compound have shown potential as inhibitors of these enzymes. In one study, newly synthesized hydrazine-containing piperazine (B1678402) derivatives were found to be active against both α-amylase and α-glucosidase. researchgate.net The inhibitory concentrations for these analogs ranged from 18.10 ± 0.30 to 2.10 ± 0.30 µM for α‐amylase and from 19.20 ± 0.30 to 2.70 ± 0.80 µM for α‐glucosidase, with several compounds showing higher potency than the standard drug acarbose (B1664774). researchgate.net Another study on phenylsulfonyl piperazine derivatives reported that compound 4 , which has two fluorine atoms, exhibited the best α-amylase inhibition (80.61 ± 0.62%), surpassing that of acarbose (78.81 ± 0.02%). cumhuriyet.edu.tr Furthermore, a study on highly fluorinated 2-imino-1,3-thiazolines, which can be synthesized from 2-fluorophenyl containing precursors, identified compound 6d as a potent α-glucosidase inhibitor with an IC₅₀ value of 1.47 ± 0.05 μM, significantly stronger than acarbose (IC₅₀ = 35.1 ± 0.14 μM). nih.gov

Table 3: Glycosidase Inhibition by this compound Derivatives and Related Compounds

| Enzyme | Compound Series/Type | Inhibitory Activity (IC₅₀ or % Inhibition) | Source |

|---|---|---|---|

| α-Amylase | Hydrazine-containing piperazine derivatives | IC₅₀: 2.10 µM to 18.10 µM | researchgate.net |

| α-Glucosidase | Hydrazine-containing piperazine derivatives | IC₅₀: 2.70 µM to 19.20 µM | researchgate.net |

| α-Amylase | Phenylsulfonyl piperazine derivative (Compound 4) | 80.61 ± 0.62% Inhibition | cumhuriyet.edu.tr |

| α-Glucosidase | 2-Imino-1,3-thiazoline (Compound 6d) | IC₅₀: 1.47 ± 0.05 µM | nih.gov |

BCL2 Protein Inhibition and Caspase Pathway Modulation

Research into derivatives of this compound has identified their potential as anticancer agents through the induction of apoptosis by targeting key regulatory proteins. nih.gov Specifically, a novel series of compounds integrating sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine (B89578) moieties has demonstrated significant antiproliferative and apoptotic properties. nih.govdntb.gov.ua

Studies using MDA-MB-231 breast cancer cell lines showed that these derivatives exhibit moderate to high cytotoxic activity. nih.govresearchgate.net Among the synthesized compounds, two derivatives, identified as 3e and 6b, were particularly potent. nih.gov These compounds demonstrated promising antitumor activity, which is attributed to their ability to induce apoptosis. researchgate.net

The mechanism behind this apoptosis induction involves the modulation of the B-cell lymphoma 2 (BCL2) family of proteins and the caspase pathway. Quantitative real-time PCR (qRT-PCR) analysis of MDA-MB-231 cells treated with compounds 3e and 6b revealed a significant downregulation of the anti-apoptotic BCL2 gene expression. nih.govresearchgate.net Concurrently, the expression of Caspase-3 (Casp3), a critical executioner caspase in the apoptotic pathway, was upregulated. nih.govresearchgate.net This dual action—inhibiting a key survival protein while promoting a key death-executing protein—highlights the therapeutic potential of these compounds. nih.gov Molecular dynamics simulations further supported these findings, indicating that compounds 3e and 6b can effectively interact with and inhibit the active domains of the BCL2 protein. nih.govresearchgate.net

Other research on different derivatives has also shown a similar impact on apoptotic pathways. For instance, certain quinoxaline (B1680401) derivatives were found to decrease the expression level of Bcl-2 protein in HepG-2 cells. tandfonline.com

Table 1: In Vitro Activity of 1-(2-fluorophenyl)piperazine Derivatives in MDA-MB-231 Cells nih.govresearchgate.net

| Compound | IC₅₀ (µM) | BCL2 Gene Expression | Caspase-3 Gene Expression |

| 3e | 16.98 | Downregulated | Upregulated |

| 6b | 17.33 | Downregulated | Upregulated |

Proposed Topoisomerase II Inhibition

The this compound scaffold has also been investigated as a core component in the design of potential topoisomerase II (Topo II) inhibitors. nih.gov Topo II is a vital enzyme that manages DNA topology during replication and transcription, making it a well-established target for anticancer drugs. acs.org

A rational design approach has led to the synthesis of new 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties, including this compound, as potential Topo II inhibitors. nih.gov The design of these compounds was based on the structures of known Topo II inhibitors like dexrazoxane. nih.gov Research has indicated that such sulfonyl piperazine compounds can exhibit inhibitory activity against Topo II. nih.gov Furthermore, spectroscopic and molecular docking studies suggest a mechanism involving the binding of these derivatives to both topoisomerase and DNA. nih.gov

While direct enzymatic assays for this compound itself as a Topo II inhibitor are not extensively detailed in the provided context, its derivatives are a subject of ongoing investigation. The inclusion of the this compound group is a key structural feature in the development of these novel anticancer agents. nih.gov For example, certain arylpiperazine derivatives have been shown to work synergistically with established Topo II inhibitors like doxorubicin, suggesting a complementary or enhancing role in disrupting cancer cell proliferation. mdpi.com

Pharmacological Activities in Preclinical Models

In Vitro Cellular Assays and Functional Studies

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

While direct studies on the antiproliferative and apoptotic mechanisms of 2-(2-fluorophenyl)piperazine are not extensively documented, research on its derivatives provides insights into the potential of this chemical scaffold.

A series of novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine (B89578) derivatives were synthesized and evaluated for their ability to inhibit BCL2, a key protein in apoptosis regulation. researchgate.net Two compounds from this series, 3e and 6b, demonstrated significant antitumor activity against MDA-MB-231 breast cancer cells, with IC50 values of 16.98 µM and 17.33 µM, respectively. researchgate.net These compounds were also found to induce apoptosis. researchgate.net Further analysis using qRT-PCR revealed that treatment with compounds 3e and 6b led to the downregulation of BCL2 expression and upregulation of Caspase-3 expression in MDA-MB-231 cells, confirming their pro-apoptotic activity. researchgate.net

Another study focused on piperazine-quinoline derivatives, where a compound (RB1) containing a trifluoromethoxy-substituted aryl group attached to the piperazine (B1678402), which in turn was linked to a quinoline (B57606) core, showed moderate cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 98.34 µM. derpharmachemica.com

Furthermore, novel piperazine derivatives of vindoline (B23647) were synthesized and tested for their antiproliferative activity. mdpi.com Among these, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline structure showed potent growth inhibition against a range of human tumor cell lines, with GI50 values in the low micromolar range. mdpi.com Specifically, one derivative was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while another was highly active against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com

A series of chalcone-piperazine derivatives were also synthesized, including one with a 1-(2-fluorophenyl)piperazine moiety. These compounds demonstrated good inhibitory profiles against human carbonic anhydrase I and II isoenzymes and one derivative showed high tumor selectivity, possibly by inducing necrotic cell death. tandfonline.comnih.gov

It is important to note that these studies were conducted on derivatives of this compound, and the activity of the parent compound itself was not reported in these contexts.

Cell Cycle Analysis

The impact of this compound derivatives on the cell cycle has been investigated in cancer cell lines.

A study on a piperazine-containing compound, C505, demonstrated its ability to induce cell cycle arrest. nih.gov In K562 cells treated with 5 µM of C505, a significant portion of the cells (74.2%) were arrested in the S/G2/M phase after 24 hours, which was substantially higher than in untreated cells (52%). nih.gov

Similarly, a derivative of ursolic acid coupled with a substituted piperazine was found to induce cell cycle arrest at the G0/G1 stage in HT-29, HepG2, and RL95-2 cancer cells. tandfonline.com Another ursolic acid derivative with a piperazine moiety was reported to induce apoptosis through G1 cell cycle arrest and showed proliferation inhibition against several cancer cell lines including MGC-803, HCT-116, T24, HepG2, and A549. tandfonline.com

A derivative of acetyl-11-keto-β-boswellic acid (AKBA) containing a piperazine amide at the C-24 position was shown to regulate the expression levels of proteins involved in the cell cycle, contributing to its anti-proliferative effects in prostate cancer cells. tandfonline.com

Furthermore, a mixture of regioisomers of a 2-(benzimidazol-2-yl)quinoxaline derivative with a N-methylpiperazine substituent was found to cause cell cycle arrest in the S phase in human lung adenocarcinoma (A549) cells. acs.org

These findings, while not on this compound itself, highlight the potential of its derivatives to interfere with the cancer cell cycle.

DNA Synthesis Inhibition

Research into derivatives of this compound suggests a potential mechanism of action involving the inhibition of DNA synthesis. A study on a mixture of regioisomers of 2-(benzimidazol-2-yl)quinoxalines containing an N-methylpiperazine substituent revealed that their cytotoxic effect on A549 human lung adenocarcinoma cells may be linked to the inhibition of DNA synthesis. acs.org This was suggested by data from flow cytometry, fluorescence microscopy, and multiparametric fluorescence analysis. acs.org

Antiamnesic Activity in Cognition Models

While direct studies on the antiamnesic activity of this compound are limited, research on related piperazine derivatives has shown promise in cognitive enhancement.

A series of novel hybrids of 4-(N-acetylamino)phenol and piperazine were designed and evaluated for their cognition-enhancing activities. doi.org These compounds were found to be potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. doi.org Two compounds, 1b and 2d, displayed excellent IC50 values of 1.66 µM and 0.49 µM, respectively, and significantly reversed scopolamine-induced memory deficits in a passive avoidance mouse model. doi.org

Another study reported on DM232 (unifiram) and DM235 (sunifiram), potent cognition-enhancers that are structurally related to ampakines. researchgate.net These compounds were able to reverse amnesia induced by the AMPA receptor antagonist NBQX in a mouse passive avoidance test, suggesting their mechanism of action involves the activation of AMPA-mediated neurotransmission. researchgate.net

A piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2), has been identified as a potential modulator of the TRPC6 channel for Alzheimer's disease therapy. mdpi.comnih.gov In vivo studies showed that this compound improved cognitive functions in 5xFAD mice, a model for Alzheimer's disease. mdpi.comnih.gov

These findings on various piperazine derivatives suggest that the this compound scaffold may have potential for the development of cognitive-enhancing agents, although further research on the specific compound is needed.

Equilibrative Nucleoside Transporter (ENT) Inhibition in Cellular Models

A significant area of research for derivatives of this compound is their role as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the transport of nucleosides and their analogues, which are important for DNA and RNA synthesis and are involved in cancer chemotherapy. anu.edu.aunih.gov

A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains the this compound moiety, has been identified as a potent inhibitor of both ENT1 and ENT2. anu.edu.aunih.gov In studies using nucleoside transporter-deficient PK15NTD cells that stably express human ENT1 and ENT2, FPMINT was shown to inhibit the transport of [3H]uridine and [3H]adenosine in a concentration-dependent manner. anu.edu.aunih.gov

Notably, FPMINT displayed a higher selectivity for ENT2 over ENT1, with an IC50 value for ENT2 that was 5-10 times lower than for ENT1. anu.edu.aunih.gov Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine transport in both ENT1 and ENT2 without affecting the KM. anu.edu.aunih.gov The inhibitory effect of FPMINT could not be reversed by extensive washing. anu.edu.aunih.gov

Structure-activity relationship studies on analogues of FPMINT have further elucidated the importance of the this compound group. nih.govfrontiersin.org The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org

The table below summarizes the inhibitory activity of FPMINT and its analogues on ENT1 and ENT2.

| Compound | Target | IC50 (µM) |

| FPMINT | ENT1 | 5-10 fold higher than ENT2 |

| FPMINT | ENT2 | 5-10 fold lower than ENT1 |

| Analogue 2a | ENT1 | 104.92 |

| Analogue 2a | ENT2 | No inhibition |

| Analogue 2b | ENT1 | 12.68 |

| Analogue 2b | ENT2 | 2.95 |

| Analogue 3a | ENT1 | No effect |

| Analogue 3a | ENT2 | No effect |

| Analogue 3b | ENT1 | 1.65 |

| Analogue 3b | ENT2 | No inhibition |

| Analogue 3c | ENT1 | 2.38 |

| Analogue 3c | ENT2 | 0.57 |

These findings highlight the potential of this compound derivatives as valuable tools for studying the physiological and pharmacological roles of ENTs and as potential leads for the development of novel therapeutics, particularly for cancer and cardiovascular diseases. anu.edu.aunih.gov

In Vivo Preclinical Pharmacodynamics

The in vivo pharmacodynamic profile of compounds containing the this compound structure is characterized by their engagement with specific central nervous system receptors and subsequent influence on neurotransmitter systems.

Receptor Occupancy Studies

Receptor occupancy studies are crucial for understanding the extent to which a compound binds to its target receptor in a living system at different concentrations. For derivatives of this compound, these studies have demonstrated clear, dose-dependent engagement with specific receptors.

One such investigation focused on a derivative, 2-[4-(4-Amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide, and its ability to occupy the neuropeptide Y2 (Y2) receptor in the rat hippocampus. google.com The study utilized an ex vivo model where the compound was administered to rats, and the degree of receptor binding was subsequently measured in brain tissue. The results indicated a dose-dependent occupancy of the Y2 receptor, demonstrating that the compound effectively reaches and binds to its target in the brain. google.com

| Dose (mg/kg, s.c.) | Mean Receptor Occupancy (%) |

|---|---|

| 0.3 | 18 |

| 1 | 45 |

| 3 | 70 |

| 10 | 85 |

Neurotransmitter Level Modulation in Animal Models

The interaction of arylpiperazine compounds with specific receptors often leads to changes in the synthesis, release, or metabolism of key neurotransmitters. Research into compounds structurally related to this compound has shown significant modulation of monoamine neurotransmitter systems, particularly serotonin (B10506). nih.govnih.govresearchgate.net

Studies on the closely related isomer, para-fluorophenylpiperazine (pFPP), revealed that it significantly reduces the concentration of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat brain. nih.gov This effect suggests a decrease in serotonin turnover, which is a characteristic outcome of direct stimulation of serotonin autoreceptors. nih.govnih.gov Further supporting this mechanism, another arylpiperazine, 1-(m-trifluoromethylphenyl)-piperazine (TFMPP), has also been shown to decrease 5-HIAA levels by reducing serotonin turnover, indicating this is a likely class effect for phenylpiperazine derivatives that act as serotonin receptor agonists. nih.gov Additionally, some derivatives have been found to act as antagonists at GABAA receptors, a mechanism that could indirectly lead to an increase in catecholamine levels. nih.gov

| Compound | Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|---|

| para-Fluorophenylpiperazine (pFPP) | Rat | Reduced levels of the serotonin metabolite 5-HIAA in the brain. | Suggests action as a 5-HT1A receptor agonist, leading to decreased serotonin turnover. | nih.gov |

| 1-(m-Trifluoromethylphenyl)-piperazine (TFMPP) | Rat | Decreased brain concentration of 5-HIAA without altering serotonin levels. | Indicates a decrease in serotonin turnover, consistent with serotonin receptor stimulation. | nih.gov |

| 1-(2-Chlorophenyl)piperazine (2CPP) | In Vitro (Human Receptor) | Acted as a potent GABAA receptor antagonist. | Suggests a potential indirect mechanism for increasing catecholamine levels in vivo. | nih.gov |

Structure Activity Relationship Sar and Drug Design Principles

Impact of Substituents on Biological Activity

The biological activity of derivatives of 2-(2-fluorophenyl)piperazine is highly sensitive to the nature and position of various substituents on the molecule. These modifications can dramatically alter the compound's interaction with its biological targets.

Role of Fluorine Atom Position and Halogenation on Activity

The presence and position of halogen atoms, particularly fluorine, on the phenyl ring are critical determinants of biological activity. In many cases, an aromatic fluorine substituent can increase the affinity and/or selectivity of a ligand. nih.gov

Research on analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), an inhibitor of equilibrative nucleoside transporters (ENTs), has shown that the presence of a halogen substitute on the phenyl moiety attached to the piperazine (B1678402) ring is essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Studies on norfloxacin (B1679917) analogues also indicate that the fluorine atom is a key site for interaction and potential degradation, influencing the binding area and energy with its target, DNA gyrase A. nih.gov The introduction of fluorine can block sites on the aromatic ring from metabolic oxidation, thereby improving metabolic stability and pharmacokinetic properties. mdpi.com For example, placing a fluoro group at specific positions (like -2 and -4) on a benzene (B151609) ring has been shown to enhance antibacterial potency, whereas placing it at other positions (like -3) can lead to a loss of activity. mdpi.com

Influence of Aromatic and Heteroaromatic Moieties on Pharmacological Profile

The substitution of or addition to the core aromatic structure significantly shapes the pharmacological profile of this compound derivatives. The rigid and planar nature of aromatic rings provides a stable structure for binding to biological targets.

In the FPMINT analogue series, replacing the naphthalene (B1677914) moiety with a benzene ring was found to eliminate inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, activity could be regained by adding specific substituents to this new benzene ring. For instance, adding a methyl group at the meta position or an ethyl group at the para position restored inhibitory activity for both transporters. frontiersin.orgpolyu.edu.hk

Further studies on N-phenylpiperazine benzamide (B126) analogues targeting dopamine (B1211576) D2 and D3 receptors have shown that incorporating different heterocyclic moieties, such as thiophene (B33073) and thiazole, can modulate binding affinity and selectivity. nih.gov These extended structures are thought to engage with a secondary binding site on the D3 receptor, leading to enhanced affinity and selectivity over the D2 receptor. nih.gov

Below is a table illustrating the impact of different aromatic and heteroaromatic extensions on the binding affinity (Kᵢ) for D2 and D3 dopamine receptors.

| Compound | R Group (Attached to Benzamide) | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | Selectivity (D₂/D₃) |

| 3a | H | 212 ± 26.5 | 11.4 ± 4.5 | 18.6 |

| 6a | 4-(Thiophen-3-yl)phenyl | 114 ± 19.3 | 2.1 ± 0.5 | 54.3 |

| 7a | 4-(Thiazol-4-yl)phenyl | 288 ± 57.1 | 5.3 ± 1.1 | 54.3 |

| (Data sourced from a study on N-phenylpiperazine analogs targeting dopamine receptors nih.gov) |

Effects of Piperazine Ring Substitutions on Target Affinity and Selectivity

The piperazine ring is a versatile scaffold that allows for extensive modification, particularly at the nitrogen atoms. nih.govresearchgate.net These substitutions can profoundly impact target affinity and selectivity. The two nitrogen atoms can act as hydrogen bond donors and acceptors, and their basic nature allows for protonation under physiological pH, which can be crucial for target interaction. nih.govmdpi.com

In a series of compounds designed as dopamine D3 receptor ligands, N-substitution on the piperazine ring was shown to accommodate various substituted indole (B1671886) rings. nih.gov The linkage of these heterocyclic rings, whether directly or via an amide or methylene (B1212753) linker, was found to be critical for maintaining high affinity and selectivity for the D3 receptor. nih.gov For example, compound (-)-10e, which features an amide linker to the 2-position of an indole ring, demonstrated high affinity and selectivity at the D3 receptor. nih.gov In another study on acaricidal agents, a variety of substituents on the piperazine ring, including simple alkyl groups like methyl, resulted in potent activity against T. urticae. researchgate.net

The following table demonstrates how N-substitutions on a complex piperazine scaffold affect affinity for D2 and D3 receptors.

| Compound | N-Substitution on Piperazine Ring | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | Selectivity (D₂/D₃) |

| 10a | Indole-5-carboxamide | 77.2 | 1.83 | 42.2 |

| 10b | (1H-indol-5-yl)methyl | 144 | 3.87 | 37.2 |

| (-)-10e | (S)-Indole-2-carboxamide | 47.5 | 0.57 | 83.3 |

| (+)-10e | (R)-Indole-2-carboxamide | 113 | 3.73 | 30.3 |

| 22 | Indole (direct attachment) | 30 | 2 | 15.0 |

| (Data derived from research on N-heterocyclic substituted piperazines nih.gov) |

Correlation of Electronic and Steric Effects with Potency

The potency of this compound derivatives is governed by a complex interplay of electronic and steric factors. nih.gov These properties influence how the molecule fits into a binding pocket and the non-covalent interactions it can form.

Electronic effects, such as the introduction of electron-withdrawing groups like fluorine or trifluoromethyl, can alter the pKa of the piperazine nitrogens and influence hydrogen bonding capabilities. mdpi.commdpi.com For instance, the replacement of a phenyl group with a 2-pyridyl group, which decreases electron density, led to a loss of antimycobacterial activity. mdpi.com

Steric effects, related to the size and shape of substituents, are also critical. In some series of antimycobacterial agents, the introduction of bulky and lipophilic moieties, such as a diphenylmethyl group, paradoxically improved activity. mdpi.com This suggests that the target protein has a binding pocket that can accommodate larger groups, which may form additional favorable interactions. Molecular docking studies on norfloxacin analogues revealed that both the fluorine atom and the integrity of the piperazine ring have a clear influence on the binding area (a steric parameter) and binding energy (an electronic parameter) with the target enzyme. nih.gov

Scaffold Hopping and Isosteric Replacements in Lead Generation

Scaffold hopping is a key strategy in medicinal chemistry used to discover structurally novel compounds by modifying the core structure (scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties like solubility, or avoiding undesirable characteristics of the original lead compound. nih.govdundee.ac.uk

In the context of drug discovery involving piperazine-containing molecules, scaffold hopping can involve replacing the piperazine ring with another heterocyclic system. For example, in the development of neurokinin-3 receptor (NK3R) antagonists, a triazolopiperazine substructure was successfully replaced with an isoxazolo[3,4-c]piperidine scaffold, which yielded a compound with moderate activity and better environmental decomposability. nih.gov Another extensive scaffold-hopping exercise on a series of proteasome inhibitors aimed to improve poor solubility. dundee.ac.uk This led to the identification of new scaffolds that retained potency while showing significantly enhanced solubility in simulated intestinal fluid. dundee.ac.uk

Isosteric replacement is a related concept where a functional group is replaced by another group with similar physical and chemical properties. This can be as simple as swapping a carbon for a nitrogen atom within a ring or replacing a larger ring system with a bioisostere that mimics its key interactions. nih.gov These strategies are integral to moving from an initial hit compound to a viable drug candidate.

Lead Optimization Strategies

Lead optimization is the iterative process of refining a promising lead compound to enhance its drug-like properties, including efficacy, safety, and pharmacokinetics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov For derivatives of this compound, this process involves a multi-parameter optimization guided by structure-activity relationships.

Key strategies in the lead optimization phase include:

Maximizing Potency and Selectivity: This is achieved through systematic modifications of the lead structure, as detailed in the SAR sections above. The goal is to enhance binding affinity for the desired target while minimizing interactions with off-target proteins to reduce side effects.

Improving ADMET Properties: Medicinal chemists often modify a lead to improve its solubility, permeability across cell membranes, and metabolic stability. For example, introducing fluorine atoms can block metabolic hydroxylation, increasing the compound's half-life. mdpi.com The piperazine moiety itself is often incorporated to improve aqueous solubility and pharmacokinetic properties. nih.gov

Reducing Toxicity: Potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes or interaction with the hERG channel are assessed and designed out of the molecule.

Computational Modeling: Tools like computer-aided drug design (CADD) are used to predict how structural changes will affect binding and physicochemical properties, helping to prioritize which compounds to synthesize and test. nih.gov

Fragment Replacement Approaches

Fragment replacement is a key strategy in medicinal chemistry to optimize lead compounds. In the context of this compound-containing molecules, this approach has been effectively utilized to enhance inhibitory activity against specific biological targets, such as human equilibrative nucleoside transporters (ENTs). A notable example is the SAR studies conducted on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a known ENT inhibitor. frontiersin.orgpolyu.edu.hkpolyu.edu.hk

Research has demonstrated that modifications to both the N-naphthalene and the fluorophenyl moieties of FPMINT can significantly alter the compound's potency and selectivity for ENT1 and ENT2. frontiersin.orgpolyu.edu.hkpolyu.edu.hk For instance, replacing the naphthalene group with a benzene ring was found to eliminate the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, the biological activity could be restored or modulated by introducing substituents to this new benzene ring. The addition of a chlorine atom at the meta position of the benzene ring restored the inhibitory effect on ENT1 but not on ENT2. frontiersin.orgpolyu.edu.hk Conversely, introducing a methyl group at the meta position, or an ethyl or oxymethyl group at the para position, regained inhibitory activity for both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Furthermore, the presence of a halogen substitute on the fluorophenyl ring attached to the piperazine was determined to be crucial for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Among a series of tested analogues, one particular compound, designated as 3c, emerged as the most potent inhibitor. frontiersin.orgpolyu.edu.hk

| Compound | Modification from FPMINT | IC50 for ENT1 (µM) | IC50 for ENT2 (µM) | Selectivity |

|---|---|---|---|---|

| FPMINT | - | - | - | 5- to 10-fold more selective to ENT2 |

| Compound 2a | Changes in N-naphthalene and/or fluorophenyl moiety | 104.92 | No inhibition | ENT1 selective |

| Compound 2b | Changes in N-naphthalene and/or fluorophenyl moiety | 12.68 | 2.95 | More selective to ENT2 |

| Compound 3a | Changes in N-naphthalene and/or fluorophenyl moiety | No effect | No effect | Inactive |

| Compound 3b | Changes in N-naphthalene and/or fluorophenyl moiety | 1.65 | No inhibition | ENT1 selective |

| Compound 3c | Changes in N-naphthalene and/or fluorophenyl moiety | 2.38 | 0.57 | More selective to ENT2 |

Stereoisomerism and Enantiomeric Effects on Biological Activity

Stereoisomerism plays a crucial role in the biological activity of many pharmaceutical compounds. The three-dimensional arrangement of atoms in a molecule can significantly impact its interaction with chiral biological targets such as receptors and enzymes. For piperazine derivatives, stereochemical variations can lead to different pharmacological profiles for each enantiomer.

The this compound molecule possesses a chiral center at the C2 position of the piperazine ring where the fluorophenyl group is attached. This gives rise to two enantiomers, the (R)- and (S)-isomers. While the importance of stereochemistry in the biological activity of chiral piperazine derivatives is generally recognized, specific studies detailing the separation and differential pharmacological evaluation of the enantiomers of this compound were not identified in the reviewed literature. Therefore, a detailed account of the enantiomeric effects of this specific compound on biological activity cannot be provided at this time. However, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations have been crucial in profiling the interactions of 2-(2-Fluorophenyl)piperazine derivatives with various key biological targets implicated in a range of diseases.

Monoamine Oxidase (MAO): Derivatives of this compound have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. Docking studies on a series of pyridazinones containing the this compound moiety have been performed to determine their binding modes within the active sites of both MAO-A and MAO-B. nih.govnih.gov These simulations revealed that potent inhibitors, such as compounds T3 and T6, achieved higher docking scores with MAO-B compared to MAO-A, corroborating experimental findings of their selectivity. nih.govresearchgate.net The docking results help to elucidate the structural basis for the observed inhibitory activity and selectivity. nih.gov

B-cell lymphoma 2 (BCL2): The anti-apoptotic protein BCL2 is a significant target in cancer therapy. A novel series of sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine (B89578) derivatives were designed as potential BCL2 inhibitors. researchgate.net Molecular dynamics simulations were used to evaluate the interaction between the most promising compounds (3e and 6b) and the critical amino acids within the active domains of BCL2. The results from these simulations supported the potent inhibitory activities observed experimentally, suggesting these derivatives could induce apoptosis by targeting BCL2. researchgate.net

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has also been investigated. N-methyl-piperazine chalcones, which can be related to the phenylpiperazine scaffold, were identified as dual inhibitors of MAO-B and AChE. nih.gov Molecular docking of these compounds, specifically derivatives 2k and 2n, showed effective inhibition of AChE. nih.gov Furthermore, studies on coumarin-piperazine derivatives have also utilized molecular modeling to understand their inhibitory mechanism against AChE. tandfonline.com These computational analyses are vital for developing multi-target-directed ligands for complex neurodegenerative disorders.

A primary application of molecular docking is to clarify how a ligand binds within a target's active site. For this compound derivatives, these studies have provided detailed insights into their binding conformations and key molecular interactions.

In studies of MAO inhibitors, docking simulations revealed that potent and selective pyridazinone derivatives containing the this compound moiety fit well within the active site of the MAO-A enzyme, similar to the known inhibitor clorgyline. researchgate.net The simulations demonstrate the formation of stable complexes, which is further confirmed by molecular dynamics studies. researchgate.net For BCL2 inhibitors, docking and subsequent molecular dynamics simulations showed that the designed compounds form stable complexes, with specific interactions like hydrogen bonds being identified. For instance, one derivative of 1,2-benzothiazine with a phenylpiperazine moiety was shown to form a hydrogen bond with an adenine (B156593) residue in DNA. mdpi.com These computational models are essential for understanding the precise orientation and interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand's affinity and activity. researchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method has been instrumental in leveraging the this compound scaffold for new therapeutic applications.

Computational approaches, including virtual screening, have been successfully employed to identify novel inhibitors for various targets. nih.gov For example, virtual screening of compound databases has led to the discovery of new inhibitors for targets like the adenosine (B11128) A2a receptor and factor V. nih.gov Chemical universe databases, such as GDB-13 which contains billions of small molecules, provide a vast resource for such screening campaigns. nih.gov Public databases like BindingDB also catalog experimental binding affinities, providing valuable data for developing and validating computational models for new scaffolds, including those based on phenylpiperazine. bindingdb.org This approach allows researchers to efficiently narrow down vast chemical spaces to a manageable number of candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding how the steric, electrostatic, and other physicochemical properties of a molecule influence its biological activity.

These techniques have been applied to various series of compounds analogous to or containing the phenylpiperazine structure.